Nifursol-15N2,d2
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Overview
Description
Nifursol-15N2,d2 is a stable isotope-labeled analogue of Nifursol, a nitrofuran antibiotic. This compound is primarily used in scientific research for its unique properties, including its ability to inhibit the growth of Histomonas meleagridis, a protozoan parasite . The molecular formula of this compound is C12H5D2N315N2O9, and it has a molecular weight of 369.21 .
Preparation Methods
The synthesis of Nifursol-15N2,d2 involves the incorporation of stable isotopes of nitrogen and deuterium into the Nifursol moleculeThe reaction conditions often involve the use of deuterated solvents and nitrogen-15 labeled reagents . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving high-purity reagents and controlled reaction environments to ensure the incorporation of the isotopes at the desired positions .
Chemical Reactions Analysis
Nifursol-15N2,d2 undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro groups in this compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nifursol-15N2,d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Nifursol-15N2,d2 involves the inhibition of key enzymes in the metabolic pathways of Histomonas meleagridis. The compound interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and replication . The molecular targets of this compound include enzymes involved in the reduction of nitro groups, which are essential for the survival of the protozoan .
Comparison with Similar Compounds
Nifursol-15N2,d2 is unique among nitrofuran antibiotics due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. Similar compounds include:
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran antibiotic used to treat bacterial and protozoal infections.
This compound stands out due to its enhanced analytical capabilities, making it a valuable tool in scientific research .
Properties
CAS No. |
1246833-64-6 |
---|---|
Molecular Formula |
C12H7N5O9 |
Molecular Weight |
369.21 g/mol |
IUPAC Name |
N-[(Z)-(3,4-dideuterio-5-nitrofuran-2-yl)methylideneamino]-2-hydroxy-3,5-dinitro(15N)benzamide |
InChI |
InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5-/i1D,2D,13+1,14+1 |
InChI Key |
XXUXXCZCUGIGPP-FEBRSLIASA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])[N+](=O)[O-])/C=[15N]\[15NH]C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Synonyms |
2-Hydroxy-3,5-dinitro-benzoic Acid 2-[(5-Nitro-2-furanyl)methylene]hydrazide-15N2,d2; 3,5-Dinitro-salicylic Acid (5-Nitrofurfurylidene)hydrazide-15N2,d2; Histomon-15N2,d2; Salfuride-15N2,d2; Sulfuride-15N2,d2; |
Origin of Product |
United States |
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